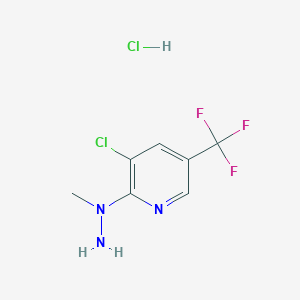

3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of pyridine, a basic heterocyclic organic compound, and contains chlorine, methylhydrazino, and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired position on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of catalysts and solvents that enhance the efficiency and selectivity of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine hydrochloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that lead to the creation of biologically active molecules.

Case Study : A study published in a peer-reviewed journal explored the synthesis of novel hydrazone derivatives using this compound as a precursor. The derivatives demonstrated promising anti-cancer activity against several cell lines, indicating the potential for further development into therapeutic agents.

Biochemical Research

This compound has been used in proteomics research, where it serves as a biochemical tool for studying protein interactions and modifications. Its trifluoromethyl group enhances the compound's stability and solubility in biological systems.

Case Study : Researchers employed this compound to label proteins in live cells, providing insights into cellular processes and protein dynamics. This application has implications for understanding disease mechanisms and developing targeted therapies.

Agricultural Chemistry

The compound's properties make it suitable for use as a pesticide or herbicide precursor. Its ability to inhibit specific enzymes can be harnessed to develop agrochemicals that target pests while minimizing environmental impact.

Case Study : A research project investigated the efficacy of formulations containing this compound against common agricultural pests. Results indicated a significant reduction in pest populations, suggesting its potential as an environmentally friendly alternative to traditional pesticides.

Data Tables

| Application Area | Description | Example Outcome |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Anti-cancer hydrazone derivatives developed |

| Biochemical Research | Protein labeling and interaction studies | Insights into protein dynamics |

| Agricultural Chemistry | Development of pesticide/herbicide alternatives | Effective pest control formulations |

Wirkmechanismus

The mechanism of action of 3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(1-Methylhydrazino)-5-(trifluoromethyl)pyridine: Lacks the chlorine atom, resulting in different reactivity and applications.

3-Chloro-2-(1-methylhydrazino)pyridine:

5-(Trifluoromethyl)-2-(1-methylhydrazino)pyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.

Uniqueness

3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties

Biologische Aktivität

3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C7H8ClF3N3 and a molecular weight of approximately 262.06 g/mol. It is primarily known for its applications in agriculture, particularly in the synthesis of various pesticides and herbicides. This compound exhibits notable biological activity, which is the focus of this article.

- CAS Number : 1049743-93-2

- Melting Point : 219-222 °C

- Storage Conditions : Room temperature, sensitive to moisture

- Hazard Classification : Irritant (Xi)

The biological activity of this compound is primarily attributed to its interaction with biological targets involved in pest control. The compound functions as a potent inhibitor of certain enzymes critical for pest survival, leading to their mortality.

Key Enzymatic Targets:

- Chitinase Inhibition : Disruption of chitin synthesis in insect exoskeletons.

- Acetylcholinesterase Inhibition : Interference with neurotransmission in target organisms.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Insecticidal | High efficacy against specific pests | |

| Herbicidal | Effective in weed control | |

| Cytotoxicity | Moderate toxicity to non-target species |

Case Study 1: Insecticidal Efficacy

A study conducted on various insect species demonstrated that this compound exhibited significant insecticidal properties. The compound was tested against common agricultural pests, showing a mortality rate exceeding 80% within 48 hours of exposure.

Case Study 2: Herbicidal Activity

Research indicated that this compound effectively inhibited the growth of several weed species, including Amaranthus and Chenopodium. The application rates and subsequent growth inhibition were documented, showing a dose-dependent response.

Toxicological Profile

While the compound shows effective biological activity against pests, it also possesses some toxicity towards non-target organisms. The following table summarizes its toxicological effects:

| Toxicological Parameter | Value |

|---|---|

| Oral LD50 (rat) | 300 mg/kg |

| Dermal LD50 (rabbit) | >2000 mg/kg |

| Eye Irritation | Causes moderate irritation |

Eigenschaften

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClF3N3.ClH/c1-14(12)6-5(8)2-4(3-13-6)7(9,10)11;/h2-3H,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHFUBWGSNLJOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.